molecular formula C17H23N3O5S B2837308 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034570-73-3

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2837308
CAS RN: 2034570-73-3
M. Wt: 381.45
InChI Key: UWGLPXVMQLPBEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety has been reported in the literature . For example, one method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . The resulting product can then be further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .


Molecular Structure Analysis

The molecular structure of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety has been studied using various techniques . For instance, the crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, has been reported .


Chemical Reactions Analysis

The chemical reactions involving compounds with the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety can vary depending on the specific compound and reaction conditions . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety can vary depending on the specific compound . Unfortunately, there is limited information available about the physical and chemical properties of the specific compound “N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide”.

Scientific Research Applications

  • Cytotoxicity and Antitumor Activity The 1,3,4-oxadiazole scaffold, present in this compound, is associated with cytotoxic properties. Various molecules containing this scaffold have demonstrated cytotoxic effects.
  • Enzyme Inhibition

    • Studies have investigated the inhibition of cholinesterases and lipoxygenase enzymes by the studied compounds. While the inhibition is moderate to weak, it highlights the compound’s potential impact on enzymatic processes .

    Crystal Structure Analysis

    • The crystal structure of this compound has been determined. It crystallizes in a triclinic form (space group P1¯) with specific unit cell parameters. The detailed crystallographic information provides insights into its molecular arrangement and potential interactions .

    Fluorescence Spectroscopy

    • Fluorescence spectral studies can reveal information about molecular interactions. Investigating the interaction between this compound and other biomolecules using fluorescence spectroscopy could shed light on its behavior in biological systems .

    Palladium-Catalyzed Reactions

    • The synthesis of 2-(hydroxymethyl)-1,4-benzodioxanes has been explored. Researchers found that a bisphosphine monoxide ligand with a 1,1′-spirobiindane backbone (SDP(O)) was superior for Pd-catalyzed asymmetric intramolecular aryl C–O bond formation. This finding could be relevant for designing novel reactions involving similar scaffolds .

Safety and Hazards

The safety and hazards associated with compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety can vary depending on the specific compound and its intended use . Unfortunately, there is limited information available about the safety and hazards of the specific compound “N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide”.

Future Directions

The future directions for research on compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety could include further exploration of their synthesis, characterization, and potential applications . For instance, these compounds could be investigated for their potential use in the development of new pharmaceuticals or materials .

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-11(2)17-19-16(10-20(17)3)26(22,23)18-9-13(21)12-4-5-14-15(8-12)25-7-6-24-14/h4-5,8,10-11,13,18,21H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGLPXVMQLPBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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